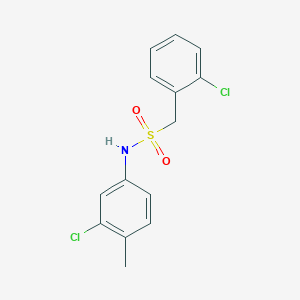
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide, also known as CMMS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful compound in the study of various diseases such as arthritis, fever, and pain. N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which makes it useful in the treatment of glaucoma.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the production of aqueous humor in the eye. This inhibition results in a decrease in intraocular pressure, making it useful in the treatment of glaucoma.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the activity of carbonic anhydrase, resulting in a decrease in intraocular pressure. These effects make N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide a useful compound in the study of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its unique properties, which make it useful in the study of various diseases and conditions. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is its potential toxicity, which can affect the results of experiments if not properly controlled.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide in scientific research. One direction is the study of its potential use in the treatment of glaucoma. Another direction is the study of its anti-inflammatory, analgesic, and antipyretic effects in the treatment of various diseases and conditions. Additionally, further research can be done to better understand the mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. With further research, N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has the potential to be a useful compound in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 3-chloro-4-methylphenylamine with 2-chlorobenzene sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide as a white solid with a high yield. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-6-7-12(8-14(10)16)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOPADAVWOALNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


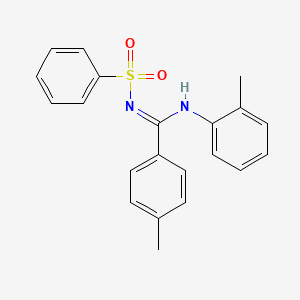
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
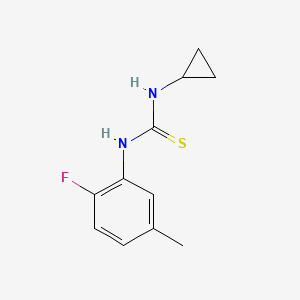

![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

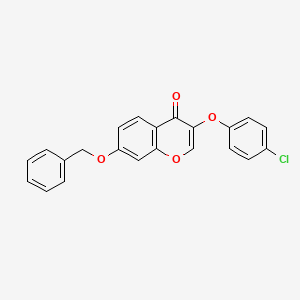
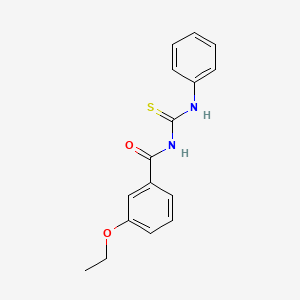
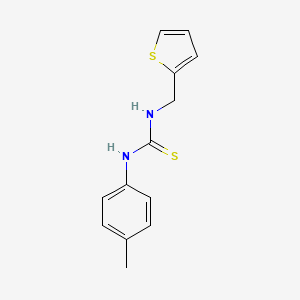

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)